Quizartinib Dihydrochloride (CAS 1132827-21-4) is a highly selective, second-generation Type II receptor tyrosine kinase inhibitor targeting FLT3. In procurement and material selection, the dihydrochloride salt is strictly preferred over the free base due to its defined pH-dependent solubility profile, which is critical for reproducible formulation and in vivo pharmacokinetic modeling. Unlike first-generation multi-kinase inhibitors, Quizartinib specifically binds the inactive DFG-out conformation of FLT3, delivering exceptional potency against internal tandem duplication (ITD) mutations. This makes it a critical benchmark material for advanced hematological research, resistance-model assay development, and precision kinase targeting workflows [1].
Substituting Quizartinib Dihydrochloride with its free base or alternative FLT3 inhibitors fundamentally compromises assay integrity and formulation success. The free base lacks the necessary protonation for even marginal aqueous dissolution at low pH, leading to unpredictable bioavailability and phase separation in pre-clinical dosing vehicles. Furthermore, substituting Quizartinib with first-generation Type I inhibitors like Midostaurin alters the fundamental binding mechanics; Type I inhibitors bind the active kinase conformation and exhibit broad kinome cross-reactivity. Quizartinib’s Type II mechanism strictly targets the inactive state, providing a narrow selectivity profile that prevents off-target toxicity in sensitive in vivo models and maintains efficacy even in midostaurin-resistant cell lines [1].
The dihydrochloride salt of Quizartinib is specifically engineered to provide a controlled, pH-dependent dissolution profile essential for gastric absorption models. While the free base is practically insoluble across all physiological pH ranges, Quizartinib Dihydrochloride achieves necessary, albeit slight, solubility at pH 1 (gastric conditions) before precipitating at pH > 2. This distinct property allows for standardized suspension or gel-based formulations in pre-clinical testing, ensuring dose-proportional pharmacokinetics that cannot be achieved with the un-ionized free base[1].
| Evidence Dimension | Aqueous Solubility at pH 1 |
| Target Compound Data | Quizartinib Dihydrochloride: Soluble/Very slightly soluble (enables gastric absorption) |
| Comparator Or Baseline | Quizartinib Free Base: Practically insoluble (fails PK reproducibility) |
| Quantified Difference | Dihydrochloride salt enables dose-proportional PK; free base yields erratic absorption. |
| Conditions | Aqueous media, pH 1 vs pH > 2, in vitro dissolution assays. |
Procuring the dihydrochloride salt is mandatory for formulation scientists requiring predictable bioavailability and stable dosing vehicles in animal models.
During procurement for liquid formulation development, buyers must account for the specific rheological behavior of Quizartinib Dihydrochloride. At aqueous concentrations exceeding 1 mg/mL, the dihydrochloride salt undergoes a phase transition to form a gel, a property distinct from the highly insoluble free base which merely forms a particulate suspension. This concentration-dependent gelation requires specific handling protocols, such as controlled dilution or the use of targeted excipients, to maintain injectability and oral suspension uniformity during high-dose pre-clinical manufacturing [1].
| Evidence Dimension | Aqueous Rheological Behavior |
| Target Compound Data | Quizartinib Dihydrochloride: Forms a gel at > 1 mg/mL |
| Comparator Or Baseline | Quizartinib Free Base: Remains as insoluble particulate suspension |
| Quantified Difference | Dihydrochloride exhibits distinct phase transition (gelation) at >1 mg/mL threshold. |
| Conditions | Aqueous solution preparation at room temperature. |
Formulation scientists must procure the dihydrochloride salt with awareness of its 1 mg/mL gelation threshold to prevent line-clogging and ensure dose uniformity in liquid vehicles.
Quizartinib Dihydrochloride demonstrates extreme potency against FLT3-ITD mutations, significantly outperforming first-generation multi-kinase inhibitors. In comparative binding assays against over 400 nonmutant kinases, Quizartinib achieved a dissociation constant (Kd) of 1.3 to 3.3 nM for FLT3, compared to 7.9 nM for Midostaurin. This high affinity translates to an IC50 of 1.1 nM for inhibiting FLT3-ITD autophosphorylation in MV4-11 cellular models, establishing it as a highly potent benchmark for Type II kinase inhibition[1].
| Evidence Dimension | FLT3 Binding Affinity (Kd) |
| Target Compound Data | Quizartinib: 1.3 - 3.3 nM |
| Comparator Or Baseline | Midostaurin: 7.9 nM |
| Quantified Difference | Quizartinib exhibits >2.3-fold tighter binding affinity to FLT3. |
| Conditions | Kinome binding assay, 404 nonmutant kinases panel. |
Buyers requiring ultra-potent, low-nanomolar target engagement for FLT3-ITD models must prioritize Quizartinib over broader, less potent Type I inhibitors.
A critical differentiator for Quizartinib is its retained efficacy in models where first-generation inhibitors fail. In xenograft models bearing midostaurin-resistant FLT3-ITD tumors (e.g., RAS-mediated resistance), Quizartinib Dihydrochloride induced tumor regression with an EC50 of approximately 3 to 4 mg/kg. In stark contrast, Midostaurin required >100 mg/kg to achieve similar effects, and Gilteritinib required >10 mg/kg. This confirms Quizartinib's distinct advantage in studying and overcoming secondary resistance pathways in hematological malignancies [1].
| Evidence Dimension | In Vivo EC50 in Midostaurin-Resistant FLT3-ITD Tumors |
| Target Compound Data | Quizartinib: 3 - 4 mg/kg |
| Comparator Or Baseline | Midostaurin: >100 mg/kg; Gilteritinib: >10 mg/kg |
| Quantified Difference | Quizartinib is >25x more potent than Midostaurin in resistant in vivo models. |
| Conditions | Mouse xenograft models with RAS-mutated, midostaurin-resistant FLT3-ITD cells. |
Essential for researchers procuring compounds to establish or treat refractory/resistant leukemia models where standard-of-care inhibitors are ineffective.
Due to its specific dihydrochloride salt form, this compound is the optimal choice for developing pH-dependent oral dosing vehicles. It is heavily utilized in pre-clinical PK/PD modeling where controlled gastric dissolution (pH < 2) is required to achieve dose-proportional systemic exposure, a process impossible with the free base [1].
Quizartinib Dihydrochloride is essential for laboratories establishing midostaurin-resistant or relapsed acute myeloid leukemia (AML) models. Its ability to maintain low-nanomolar efficacy in RAS-mutated resistant lines makes it the definitive positive control for testing next-generation salvage therapies [2].
As a highly selective Type II inhibitor binding the DFG-out conformation, Quizartinib is procured as a benchmark compound in kinome profiling. It is used to differentiate FLT3-specific phenotypic responses from off-target effects commonly seen with Type I multi-kinase inhibitors like Midostaurin or Sorafenib [2].